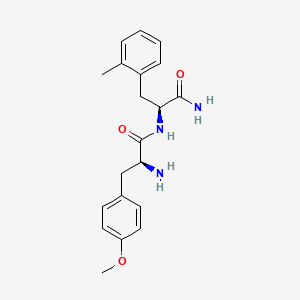

H-Tyr(OMe)-Phe(2-Me)-NH2

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(2-methylphenyl)-1-oxopropan-2-yl]-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C20H25N3O3/c1-13-5-3-4-6-15(13)12-18(19(22)24)23-20(25)17(21)11-14-7-9-16(26-2)10-8-14/h3-10,17-18H,11-12,21H2,1-2H3,(H2,22,24)(H,23,25)/t17-,18-/m0/s1 |

InChI Key |

DZDNCKHJPMLWQZ-ROUUACIJSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)OC)N |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of H Tyr Ome Phe 2 Me Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Tyr(OMe)-Phe(2-Me)-NH2

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined approach to the assembly of peptide chains on a solid support. For the synthesis of a C-terminally amidated dipeptide like this compound, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.

Optimization of Coupling Reagents and Reaction Conditions for Modified Residues within this compound

The coupling of the sterically hindered Fmoc-Phe(2-Me)-OH to the resin-bound amino acid and the subsequent coupling of Fmoc-Tyr(OMe)-OH are critical steps that demand robust activation methods. The 2-methyl group on the phenylalanine ring poses a significant steric challenge, which can impede the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete reactions.

Uronium/aminium-based coupling reagents are particularly effective in overcoming such steric hindrance. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently utilized. bachem.comchemicalbook.com HATU, in particular, is often superior for hindered couplings due to the formation of a highly reactive OAt-ester intermediate, which is more reactive than the corresponding OBt-ester generated by HBTU. chemicalbook.com The reaction is typically performed in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com

To ensure complete coupling, extended reaction times or double coupling cycles may be necessary. Monitoring the coupling reaction using a qualitative test like the Kaiser ninhydrin (B49086) test is crucial to confirm the absence of free primary amines before proceeding to the next step. nih.gov

Table 1: Comparison of Coupling Reagents for Sterically Hindered Peptide Synthesis

| Coupling Reagent | Additive | Base | Typical Reaction Time | Efficacy with Hindered Residues | Reference |

| HATU | None | DIPEA/NMM | 1-4 hours | High | chemicalbook.com |

| HBTU | HOBt | DIPEA/NMM | 2-6 hours | Moderate to High | uni-regensburg.de |

| PyBOP | None | DIPEA/NMM | 1-4 hours | High | |

| DIC/HOBt | HOBt | None | 4-12 hours | Moderate | ub.edumdpi.com |

This table presents illustrative data based on findings for the synthesis of peptides with similarly hindered amino acid residues.

Cleavage and Deprotection Protocols Specific to this compound Synthesis

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For this compound synthesized on a Rink amide resin, a strong acid treatment is required to cleave the linker and generate the C-terminal amide. nih.gov The O-methyl group on the tyrosine residue is stable to standard trifluoroacetic acid (TFA) cleavage conditions.

A common cleavage cocktail consists of a high concentration of TFA, typically 95%, with scavengers to prevent side reactions. nih.gov Scavengers are crucial to quench reactive cationic species generated from the protecting groups and the linker, which could otherwise lead to alkylation of sensitive residues. nih.gov For a peptide lacking highly sensitive residues like tryptophan or cysteine, a simple scavenger mixture of water and triisopropylsilane (B1312306) (TIS) is often sufficient.

Table 2: Representative Cleavage Cocktails for Rink Amide Resin

| Cleavage Cocktail Composition | Reaction Time | Purpose of Scavengers | Reference |

| 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 hours | TIS scavenges carbocations, water aids solubility. | nih.gov |

| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2-4 hours | EDT is a potent scavenger for protecting groups like Trt. | nih.gov |

| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 2-4 hours | Thioanisole and EDT are effective for peptides with multiple sensitive residues. | nih.gov |

This table provides examples of cleavage cocktails used for peptides on Rink amide resins. The optimal choice depends on the specific protecting groups used in the synthesis.

Evaluation of Resin Linker Systems and Loading Parameters for this compound Yield and Purity

The choice of solid support and linker is fundamental to the success of SPPS. For the synthesis of this compound, a Rink amide resin is the most appropriate choice as it is specifically designed to yield a C-terminal amide upon cleavage with TFA. nih.govuni-regensburg.de These resins are typically based on a polystyrene matrix, and their loading capacity (the amount of the initial amino acid attached per gram of resin) is a critical parameter.

A lower loading capacity (e.g., 0.3-0.5 mmol/g) is often preferred for the synthesis of peptides with sterically demanding residues. This reduces the potential for intermolecular side reactions and aggregation of peptide chains on the resin, which can lead to incomplete couplings and lower purity of the final product. The initial loading of the first amino acid, Fmoc-Phe(2-Me)-OH, onto the Rink amide resin requires careful control to achieve the desired loading level and avoid side reactions.

Solution-Phase Synthetic Approaches for this compound

While SPPS is dominant, solution-phase synthesis offers advantages for large-scale production and for the synthesis of complex or highly modified peptides where purification from resin-related impurities can be challenging.

Fragment Condensation Strategies for Assembly of this compound

In a solution-phase approach, this compound would typically be assembled via a fragment condensation strategy. This involves the coupling of two suitably protected amino acid derivatives, for example, Boc-Tyr(OMe)-OH and H-Phe(2-Me)-NH2. The use of Boc (tert-butyloxycarbonyl) as the N-terminal protecting group is common in solution-phase synthesis.

The coupling would be performed in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), using a coupling reagent to activate the carboxyl group of Boc-Tyr(OMe)-OH. beilstein-journals.orgresearchgate.net Following the coupling reaction, the protected dipeptide, Boc-Tyr(OMe)-Phe(2-Me)-NH2, would be purified, typically by crystallization or chromatography. The final deprotection of the Boc group is achieved by treatment with an acid, such as TFA or HCl in dioxane, to yield the desired product. thieme-connect.de

Design and Implementation of Protecting Group Schemes for this compound Precursors

A successful solution-phase synthesis relies on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. For the synthesis of this compound, the following protecting group scheme could be envisioned:

N-terminal protection of Tyrosine: The Boc group is a suitable choice, being stable under the coupling conditions and readily removable with mild acid. thieme-connect.deresearchgate.net

Phenolic hydroxyl group of Tyrosine: The methyl ether (OMe) itself serves as a permanent protecting group in this context, as it is stable to the conditions used for Boc removal and peptide coupling. thieme-connect.de

C-terminal protection of Phenylalanine: The C-terminus is an amide (NH2), which does not require protection during the coupling step. The precursor H-Phe(2-Me)-NH2 would be used directly.

The synthesis of the precursor H-Phe(2-Me)-NH2 can be achieved from the corresponding N-protected amino acid, for instance, Boc-Phe(2-Me)-OH, by amidation followed by deprotection.

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of the dipeptide amide this compound to a high degree of purity is critical for its subsequent use and characterization. Following synthesis, the crude product typically contains unreacted starting materials, reagents, and side-products. Advanced chromatographic techniques are indispensable for achieving the required purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for both the analytical assessment of purity and the preparative isolation of peptides. sterlingpharmasolutions.com For this compound, a dipeptide with distinct hydrophobic and aromatic characteristics, reversed-phase HPLC (RP-HPLC) is the most effective mode of separation. nih.govwaters.com

Method development focuses on optimizing the separation of the target peptide from impurities by manipulating various parameters. The selection of the stationary phase, mobile phase composition, gradient, and temperature are all critical factors.

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard and effective choice, offering excellent hydrophobic interaction with the peptide. Columns with a wide pore size (e.g., 300 Å) are often preferred for peptides to ensure efficient interaction.

Mobile Phase: A typical mobile phase system consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile (B52724). researchgate.net An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both phases. TFA sharpens peaks by forming ion pairs with basic residues and protonating acidic residues, thereby standardizing the charge state of the peptide molecules.

Detection: The peptide bond absorbs UV light strongly in the range of 210-220 nm, providing a universal detection method for peptides. nih.gov Additionally, the aromatic side chains of the tyrosine and phenylalanine residues allow for detection at higher wavelengths (around 254-280 nm), which can offer greater selectivity if impurities lack aromatic chromophores. nih.gov

Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is typically required to elute the peptide with good peak shape and resolve it from impurities. researchgate.net An initial shallow gradient can separate less hydrophobic impurities, followed by a steeper gradient to elute the target compound.

The following interactive table outlines a hypothetical HPLC method development strategy for this compound.

| Parameter | Initial Condition | Optimization Rationale | Expected Outcome |

|---|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Standard for peptide separation due to hydrophobicity. | Good initial retention and separation. |

| Mobile Phase A | 0.1% TFA in Water | Provides protons and acts as an ion-pairing agent for sharp peaks. | Consistent protonation of the peptide. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Elutes the peptide based on hydrophobicity. | Elution of the target compound. |

| Gradient | 5-95% B over 30 min | Adjusting the slope of the gradient can improve the resolution between the main peak and closely eluting impurities. | Optimal separation of by-products from the target peptide. |

| Flow Rate | 1.0 mL/min | Lowering the flow rate can sometimes increase resolution, at the cost of longer run times. | Sharper peaks and better separation. |

| Temperature | 25°C | Increasing temperature can decrease viscosity and improve peak shape but may affect selectivity. mdpi.com | Faster elution and potentially altered selectivity. |

| Detection | 220 nm | Universal wavelength for peptide bonds. nih.gov | High sensitivity detection of all peptide components. |

Preparative Chromatography

Once an analytical HPLC method is optimized, it can be scaled up for preparative purification. This involves using a column with a larger diameter and the same stationary phase chemistry to handle higher sample loads. tandfonline.com The flow rate is increased proportionally to the column size to maintain separation efficiency. Fractions are collected as the peptide elutes, and those containing the pure compound (as determined by analytical HPLC) are pooled. The solvent is then removed, typically by lyophilization (freeze-drying), to yield the purified peptide as a solid powder.

Crystallization

Crystallization offers an alternative or final purification step to achieve very high purity and provides the compound in a stable, crystalline form. Finding suitable crystallization conditions can be empirical. For a dipeptide like this compound, methods such as slow evaporation or vapor diffusion are commonly employed. A solvent system in which the peptide has moderate solubility is required. Often, a good solvent (like methanol (B129727) or dimethylformamide) is used to dissolve the peptide, and a poor solvent (like diethyl ether or a non-polar alkane) is slowly introduced to induce crystallization.

The following table outlines a potential protocol for the crystallization of this compound.

| Parameter | Method | Description |

|---|---|---|

| Technique | Vapor Diffusion (Hanging Drop) | A drop of the concentrated peptide solution is suspended over a reservoir containing a precipitant (e.g., a higher concentration of the poor solvent). The precipitant slowly diffuses into the drop, inducing crystallization. |

| Solvent System | Methanol (Solvent) / Diethyl Ether (Anti-solvent) | The peptide is dissolved in a minimal amount of methanol. This solution is then exposed to diethyl ether vapor. |

| Concentration | 5-20 mg/mL | The initial peptide concentration is a critical variable that must be optimized for crystal growth. |

| Temperature | 4°C or Room Temperature | Lower temperatures can slow down the crystallization process, potentially leading to larger, higher-quality crystals. |

| Outcome | Formation of solid crystals, which can be isolated by filtration, washed with the anti-solvent, and dried under vacuum. Purity is confirmed by HPLC and structure by mass spectrometry. |

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Isolation and Purity Assessment

Chemoenzymatic Synthesis and Engineering of this compound Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis. nih.gov This approach is particularly valuable for creating analogues of this compound, as it allows for the stereoselective formation of peptide bonds under mild conditions, often without the need for extensive protecting group strategies that are common in purely chemical synthesis. nih.govresearchgate.net

Hydrolase enzymes, such as proteases (e.g., papain, α-chymotrypsin), can be used in reverse to catalyze the formation of peptide bonds. nih.gov The reaction equilibrium is shifted towards synthesis by carefully controlling reaction conditions, such as using organic co-solvents or employing activated amino acid esters as substrates.

To generate analogues of this compound, one could envision a chemoenzymatic coupling step. For example, the N-terminal precursor, H-Tyr(OMe)-OH (or an ester derivative), could be coupled with various unnatural or modified phenylalanine analogues using an engineered enzyme. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Enzyme engineering, through techniques like directed evolution or site-directed mutagenesis, can be employed to alter the substrate specificity of the enzyme, enabling it to accept a wider range of non-canonical amino acids. nih.gov

The table below compares a conventional chemical coupling step with a chemoenzymatic approach for synthesizing an analogue.

| Feature | Conventional Chemical Synthesis (e.g., using HATU/DIPEA) | Chemoenzymatic Synthesis (e.g., using engineered protease) |

|---|---|---|

| Stereoselectivity | Risk of racemization, especially during activation of the carboxylic acid. luxembourg-bio.com | Typically highly stereoselective, preserving the chiral integrity of the amino acids. researchgate.net |

| Protecting Groups | Requires protection of all reactive functional groups not involved in the coupling. nih.gov | Often requires minimal or no protecting groups, simplifying the overall synthetic route. nih.gov |

| Reaction Conditions | Often requires anhydrous organic solvents and can involve harsh reagents. | Typically performed in aqueous or mixed aqueous-organic systems under mild pH and temperature. nih.gov |

| By-products | Generates by-products from coupling reagents and deprotection steps, requiring extensive purification. | Cleaner reactions with fewer by-products, simplifying purification. researchgate.net |

| Substrate Scope | Very broad; can couple a wide variety of amino acids. | Limited by the natural or engineered specificity of the enzyme. uq.edu.au |

Scalability Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger, industrial scale (kilograms) presents significant challenges. genscript.compolypeptide.com The goal of process optimization is to develop a manufacturing process that is robust, cost-effective, and consistently yields a product of high quality and purity. abrpharm.com

Key considerations for scalability and optimization include:

Choice of Synthetic Route: While solid-phase peptide synthesis (SPPS) is excellent for laboratory-scale synthesis and the rapid production of many peptides, liquid-phase peptide synthesis (LPPS) or a hybrid approach might be more economical for the large-scale production of a short peptide like this compound. sterlingpharmasolutions.comsigmaaldrich.com LPPS avoids the high cost of solid supports and can be more amenable to traditional chemical plant infrastructure. sterlingpharmasolutions.com

Reagent Cost and Availability: The cost of raw materials, including protected amino acids, coupling reagents, and solvents, becomes a major factor at scale. Optimization may involve identifying less expensive, yet still effective, reagents.

Process Efficiency and Yield: Each step in the synthesis and purification process must be optimized to maximize yield and throughput. This includes refining reaction times, temperatures, and concentrations. abrpharm.com Minimizing the formation of impurities during synthesis is crucial, as this reduces the burden on the final purification steps.

Purification at Scale: Scaling up purification, particularly preparative HPLC, is a major bottleneck. It requires significant investment in equipment and consumes large volumes of solvent. Developing efficient crystallization protocols can be a highly effective strategy to reduce reliance on chromatography for the final purification step. polypeptide.com

Waste Management: Large-scale chemical synthesis generates significant waste. Process optimization should aim to use greener solvents and reagents and to minimize the number of synthetic steps to reduce the environmental impact. abrpharm.com

The following table summarizes key parameters that would be optimized during the scale-up of this compound production.

| Parameter | Lab Scale (grams) | Pilot/Commercial Scale (kilograms) | Optimization Goal |

|---|---|---|---|

| Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) or Hybrid Fragment Condensation | Reduce cost of goods, improve handling of large quantities. |

| Coupling Reagents | HATU, HBTU | Potentially more cost-effective reagents like EDC/HOBt. google.com | Minimize reagent cost while maintaining high coupling efficiency. |

| Solvent Volume | Relatively high dilution | Higher concentrations to maximize reactor throughput. | Improve process intensity and reduce solvent waste. |

| Purification | Primarily preparative HPLC | Optimized chromatography combined with crystallization. | Increase throughput and purity, reduce solvent consumption. |

| Isolation | Lyophilization | Crystallization and filtration/drying. | Improve energy efficiency and yield a stable, easily handled solid. |

Detailed Structural Elucidation and Conformational Analysis of H Tyr Ome Phe 2 Me Nh2

Advanced Spectroscopic Characterization for H-Tyr(OMe)-Phe(2-Me)-NH2 Conformational Ensemble

The three-dimensional structure of the dipeptide derivative this compound is determined by the rotational freedom around its backbone and side-chain torsion angles. The presence of an O-methylated tyrosine at the N-terminus and a C-terminally amidated, sterically hindered 2-methylphenylalanine introduces specific conformational constraints. A comprehensive understanding of its preferred three-dimensional structure in solution requires a suite of advanced spectroscopic techniques.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of peptides. A combination of one- and two-dimensional experiments allows for the complete assignment of proton signals and the extraction of structural constraints that define the molecule's spatial arrangement. diva-portal.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal for determining the conformation of this compound. These experiments detect correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. diva-portal.orgcolumbia.edu The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for structural calculations. diva-portal.org

For a dipeptide like this compound, key NOE/ROE correlations are used to define the backbone and side-chain conformations. For instance, a strong NOE between the α-proton of Tyr(OMe) and the amide proton of Phe(2-Me) would indicate a folded or turn-like structure, while a weak NOE would suggest a more extended conformation. rsc.orgresearchgate.net The presence of the 2-methyl group on the phenylalanine ring is expected to sterically hinder rotation, potentially leading to specific and observable NOEs between the methyl protons and nearby protons on the peptide backbone or the Tyr(OMe) side chain. rsc.org

Table 1: Expected Key NOE/ROE Correlations for Structural Determination of this compound

| Proton 1 | Proton 2 | Structural Information Derived |

| Tyr(OMe) Hα | Phe(2-Me) NH | Backbone torsion angle (ψ of Tyr, φ of Phe) |

| Tyr(OMe) Hβ | Tyr(OMe) Aromatic H | Side-chain torsion angle (χ1) |

| Phe(2-Me) Hα | Phe(2-Me) Aromatic H | Side-chain torsion angle (χ1) |

| Tyr(OMe) Aromatic H | Phe(2-Me) Aromatic H | Proximity of the two aromatic rings |

| Phe(2-Me) 2-Methyl H | Phe(2-Me) Hα / NH | Orientation of the Phe(2-Me) side chain |

This table represents a set of expected correlations. The actual observation and intensity of these cross-peaks depend on the specific conformational ensemble populated in solution.

Before conformational analysis can begin, all proton resonances must be unambiguously assigned to specific protons in the molecule. This is primarily achieved using 2D Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY). chemrxiv.orgu-tokyo.ac.jp

COSY spectra show correlations between protons that are coupled through two or three bonds (vicinal coupling), such as the Hα and Hβ protons within a single amino acid residue. chemrxiv.org

TOCSY spectra reveal correlations between all protons within a single spin system, even if they are not directly coupled. chemrxiv.orgu-tokyo.ac.jp For example, a TOCSY experiment allows for the identification of all protons belonging to the Tyr(OMe) residue, from its amide proton (if present and not exchanged) to its aromatic and side-chain protons.

The sequential assignment process involves identifying the complete spin systems for the Tyr(OMe) and Phe(2-Me) residues using TOCSY and then linking them together using sequential NOE correlations (e.g., Tyr(OMe)-Hα to Phe(2-Me)-NH) found in the NOESY/ROESY spectra. diva-portal.orguzh.ch

Furthermore, high-resolution 1D ¹H NMR or DQF-COSY experiments allow for the measurement of vicinal coupling constants (³J), particularly the ³J(HNHα) coupling constant for the Phe(2-Me) residue. nih.gov This value is related to the backbone dihedral angle φ through the Karplus equation and provides crucial information about the backbone conformation. researchgate.netacs.org

Table 2: Representative ¹H Chemical Shifts for this compound in DMSO-d6

| Proton | Tyr(OMe) Residue (ppm) | Phe(2-Me) Residue (ppm) |

| NH | ~8.3 | ~8.1 |

| Hα | ~4.4 | ~4.6 |

| Hβ | ~2.9, ~3.1 | ~3.0, ~3.2 |

| Aromatic H | ~6.9 (ortho to OMe), ~7.2 (meta to OMe) | ~7.1 - 7.3 |

| OCH₃ | ~3.7 | - |

| 2-CH₃ | - | ~2.3 |

| C-terminal NH₂ | - | ~7.5, ~7.1 |

Note: These are typical chemical shift ranges for such residues in peptides and may vary based on conformation, solvent, and temperature. uzh.chnih.gov

The stability of the peptide's conformation, particularly with respect to intramolecular hydrogen bonds, can be assessed by studying the temperature dependence of the amide proton chemical shifts. ias.ac.in The temperature coefficient (dδ/dT) of an amide proton provides insight into its solvent exposure. A small value (typically < 3 ppb/K in DMSO) indicates that the proton is shielded from the solvent, likely by participating in a stable intramolecular hydrogen bond, such as one that would stabilize a β-turn structure. researchgate.netias.ac.in Conversely, a larger value suggests the proton is solvent-exposed. ias.ac.in

Investigating the peptide's conformation in different solvents (e.g., polar protic like methanol (B129727) versus polar aprotic like DMSO or nonpolar like chloroform) can reveal the influence of the environment on the conformational equilibrium. acs.orgnih.govupc.edu A stable, well-defined structure may persist across different solvents, while a more flexible peptide will show significant conformational changes.

TOCSY and COSY for Sequential Assignment and Vicinal Coupling Constants in this compound

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Probing

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. rsc.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation.

For a constrained dipeptide like this compound, CD spectroscopy can distinguish between a random, flexible coil and a more ordered structure, such as a β-turn. nih.govnih.gov

A random coil conformation typically shows a strong negative band near 200 nm.

A β-turn structure often gives rise to more complex spectra. For example, a classic type II β-turn can exhibit a weak positive band near 220 nm and a strong negative band near 200 nm, although variations are common depending on the precise geometry and the nature of the amino acid side chains. nih.govnih.govacs.org

The aromatic rings of tyrosine and phenylalanine can also contribute to the CD spectrum, particularly in the near-UV region (250-300 nm), providing information on their local environment and potential interactions. ox.ac.uk However, their contributions in the far-UV can sometimes complicate the interpretation of backbone conformation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for this compound Backbone and Side Chain Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a snapshot of the peptide's conformation on a much shorter timescale than NMR. nih.govresearchgate.net This makes it particularly useful for identifying coexisting conformational states. The frequencies of specific vibrational modes, especially the amide bands, are sensitive to the peptide's backbone conformation and hydrogen-bonding status. acs.orgresearchgate.net

Amide I band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to hydrogen bonding. A higher frequency (e.g., ~1660-1680 cm⁻¹) is associated with a non-hydrogen-bonded or "free" carbonyl group, while lower frequencies (~1630-1650 cm⁻¹) indicate participation in a hydrogen bond, as would be found in a β-turn or other folded structure. researchgate.netacs.org

Amide II band (~1510-1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its frequency is also sensitive to conformation and hydrogen bonding.

Amide III band (~1220-1300 cm⁻¹): This is a complex band that is sensitive to backbone dihedral angles (φ, ψ) and can help differentiate between various secondary structures. nih.govresearchgate.net

By analyzing the positions and shapes of these bands, one can infer the presence and relative populations of different conformers, such as extended versus folded β-turn structures, in the conformational ensemble of this compound. researchgate.netmdpi.com

Table 3: Characteristic Amide I Frequencies in FTIR for Peptide Conformations

| Conformation | Typical Amide I Frequency Range (cm⁻¹) |

| β-Turn / Folded | 1630 - 1650 |

| Random Coil / Unfolded | 1650 - 1660 |

| Non-H-Bonded (Free) | 1660 - 1680 |

Source: Data compiled from studies on model peptides. nih.govresearchgate.netacs.org

Ion Mobility Mass Spectrometry (IM-MS) for this compound Conformational Heterogeneity

There are no published studies utilizing ion mobility mass spectrometry (IM-MS) to investigate the conformational landscape of this compound. This advanced technique, which separates ions based on their size, shape, and charge, would be invaluable for identifying and characterizing different conformers present in the gas phase. mpg.de However, no such experimental data, including collision cross-section (CCS) values or arrival time distributions for this specific compound, have been reported.

X-ray Crystallography for this compound Solid-State Structure

No X-ray crystallographic data for this compound are available in the current literature or in crystallographic databases. The determination of a crystal structure would provide definitive information about the peptide's solid-state conformation, including the precise bond angles, bond lengths, and the arrangement of the molecules in the crystal lattice. researchgate.netnih.gov The lack of such data means that the solid-state structure of this compound remains undetermined.

Conformational Dynamics and Stability of this compound

Detailed investigations into the conformational dynamics and stability of this compound are absent from published research.

Investigation of Intramolecular Hydrogen Bonding Networks in this compound

There is no specific research detailing the intramolecular hydrogen bonding networks within this compound. Such studies, often conducted using spectroscopic methods like NMR or infrared spectroscopy in conjunction with computational modeling, are crucial for understanding the forces that stabilize folded conformations. acs.orgresearchgate.net Without these investigations, the presence and nature of any intramolecular hydrogen bonds, such as those that might lead to β-turn or other folded structures, are unknown for this specific peptide.

Solvent Effects on the Conformational Landscape and Flexibility of this compound

The influence of different solvents on the conformational preferences and flexibility of this compound has not been a subject of published research. Studies on how solvents with varying polarities affect the equilibrium between different conformers are essential for understanding the peptide's behavior in different environments. frontiersin.org However, no experimental or computational data on this topic for this compound could be located.

In-Depth Pharmacological Data for this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature, detailed in vitro and ex vivo pharmacological data for the chemical compound this compound is not available in the public domain. The specific information required to populate a detailed analysis of its mechanistic biological interactions and pharmacological profile, including receptor binding kinetics and enzyme modulation, remains unpublished.

The compound, chemically identified as a dipeptide derivative, has been noted in academic research focused on the design and synthesis of novel peptidomimetics. Specifically, it appeared within a doctoral thesis by Rikard Fransson from Uppsala University, titled "Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structure-Activity Relationships and CNS-related Properties."

In this research, this compound (designated as compound 35 ) was included in a design matrix for creating novel dipeptides. However, the thesis indicates that the series of compounds to which it belongs demonstrated "no, or considerably less, affinity" for the intended biological target, the substance P 1-7 binding site, when compared to the reference compound, H-Phe-Phe-NH2.

This lack of significant initial activity likely precluded the compound from undergoing the rigorous pharmacological characterization necessary to generate the specific data points requested. Standard drug discovery and development pipelines prioritize compounds with promising initial activity for more in-depth studies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), radioligand displacement assays, and enzyme kinetic profiling.

Consequently, the specific data required to detail the following sections of the proposed article could not be found:

Mechanistic Biological Interactions and Pharmacological Profiling of H Tyr Ome Phe 2 Me Nh2 in Vitro/ex Vivo

Enzyme Modulation by H-Tyr(OMe)-Phe(2-Me)-NH2

Elucidation of Enzyme Interaction Mechanism with this compound (e.g., Competitive, Allosteric)

Without primary data from such studies, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. The compound appears to be a synthetic intermediate or an early-stage investigational molecule that did not advance to further pharmacological evaluation based on initial screening results.

Cellular Permeability and Intracellular Distribution of this compound

The assessment of a peptide-based drug candidate's ability to cross cellular barriers and its subsequent location within the cell are critical early steps in drug discovery. These properties are key determinants of bioavailability and the potential to reach intracellular targets.

In Vitro Cell Monolayer Permeability Assays (e.g., Caco-2, MDCK) for this compound Transport

To evaluate the intestinal permeability of a compound, in vitro models using cell monolayers are the industry standard. diva-portal.org The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used because it spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. diva-portal.orgresearchgate.net Similarly, Madin-Darby Canine Kidney (MDCK) cells can be used to model epithelial barriers. diva-portal.org

In a typical assay, cells are seeded on a semi-permeable membrane in a transwell insert, separating an apical (AP) and a basolateral (BL) chamber. The compound of interest, this compound, would be added to the AP chamber, and its appearance in the BL chamber would be monitored over time to determine the apparent permeability coefficient (Papp). Transport can be assessed in both directions (AP-to-BL for absorption and BL-to-AP for efflux) to identify the involvement of active transport mechanisms. diva-portal.org

While specific data for this compound is not available, research on similar constrained dipeptide analogues has shown that modifications such as N-methylation can improve cell permeability compared to their parent compounds. diva-portal.org

Table 1: Illustrative Data Table for Caco-2 Permeability Assay This table illustrates the type of data generated from a Caco-2 assay. The values presented are hypothetical examples for contextual purposes only, as specific experimental data for this compound is not published.

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | AP to BL | Data not available | Data not available |

| BL to AP | Data not available | ||

| Mannitol (Low Permeability Control) | AP to BL | < 1.0 | N/A |

| Propranolol (High Permeability Control) | AP to BL | > 20.0 | N/A |

Fluorescence Microscopy and Flow Cytometry for Intracellular Localization of Labeled this compound

To visualize the cellular uptake and subcellular distribution of this compound, the molecule would first need to be labeled with a fluorescent tag (a fluorophore). Common fluorophores include fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives. frontiersin.orgnih.gov

Fluorescence Microscopy: Live cells would be incubated with the labeled compound and then imaged using a fluorescence or confocal microscope. hawaii.edu This technique provides spatial information, revealing whether the compound accumulates in specific organelles like the nucleus, mitochondria, or lysosomes, or if it remains dispersed in the cytoplasm. hawaii.edu

Flow Cytometry: This method provides quantitative data on the percentage of cells that have taken up the labeled compound and the average fluorescence intensity per cell. frontiersin.org A cell population is passed through a laser, and the fluorescence of individual cells is measured, allowing for a high-throughput analysis of cellular uptake.

No studies detailing the fluorescent labeling or intracellular tracking of this compound are currently available in the scientific literature.

Modulation of Cellular Signaling Pathways by this compound

Understanding how a compound affects cellular signaling is fundamental to elucidating its mechanism of action. This involves investigating its impact on gene expression, protein levels, and the activity of second messenger systems.

Analysis of Gene Expression and Protein Level Alterations Induced by this compound Treatment

If this compound interacts with a cellular receptor or an intracellular target, it could trigger signaling cascades that alter the expression of specific genes and, consequently, the levels of their corresponding proteins.

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) or microarray/RNA-sequencing would be used to measure changes in messenger RNA (mRNA) levels in cells treated with the compound. This can reveal which cellular pathways are affected. For instance, if the compound targets a G-protein-coupled receptor, one might investigate the expression of genes involved in inflammation or cell growth. nih.gov

Protein Level Analysis: Western blotting or enzyme-linked immunosorbent assays (ELISA) are standard methods to quantify changes in the levels of specific proteins following treatment. nih.gov This step confirms whether the changes observed at the gene expression level translate to the functional protein level.

Specific data on gene or protein expression changes induced by this compound have not been reported.

Investigation of Second Messenger System Modulation by this compound

Many signaling pathways rely on the generation of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, or calcium ions (Ca2+). nih.gov Measuring the levels of these molecules after treating cells with this compound can provide direct evidence of its interaction with certain receptor types, particularly G-protein-coupled receptors. nih.gov For example, an increase in cAMP levels often indicates the activation of a Gs-coupled receptor, while a decrease suggests Gi-coupled receptor activation. nih.gov

No studies investigating the effect of this compound on second messenger systems are available.

Pharmacokinetic and Metabolic Stability Studies of this compound (In Vitro/Ex Vivo Models)

The therapeutic potential of a peptide is often limited by its poor metabolic stability due to rapid degradation by proteases. nih.gov Modifications such as the inclusion of unnatural amino acids, O-methylation of tyrosine, and N-terminal amidation, as seen in this compound, are strategies designed to improve stability. diva-portal.orgnih.gov

In vitro and ex vivo stability is typically assessed by incubating the compound in preparations like liver microsomes, S9 fractions, or plasma from different species (e.g., rat, human). univie.ac.at The concentration of the parent compound is measured over time using liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is used to calculate key parameters like the intrinsic clearance (Clint) and the half-life (t½).

Table 2: Illustrative Data Table for In Vitro Metabolic Stability This table shows a representative format for metabolic stability data. The values are hypothetical examples for contextual purposes, as specific experimental data for this compound is not published.

| System | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Liver Microsomes | Rat | Data not available | Data not available |

| Human | Data not available | Data not available | |

| Plasma | Rat | Data not available | N/A |

| Human | Data not available | N/A |

Stability Assessment in Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates)

The stability of peptide-based compounds in biological fluids is a critical determinant of their therapeutic potential, as it dictates their half-life and bioavailability. Peptides are often susceptible to rapid degradation by various proteases and peptidases present in plasma, serum, and tissue homogenates. researchgate.net To counteract this, medicinal chemists employ various strategies, including the incorporation of unnatural or modified amino acids, to enhance metabolic stability. researchgate.netmdpi.com

The structure of this compound includes two such modifications: an O-methylated tyrosine [Tyr(OMe)] and a 2-methylated phenylalanine [Phe(2-Me)]. The introduction of D-amino acids or other non-proteinogenic amino acids is a well-established strategy to increase peptide stability, as peptidases may be unable to efficiently cleave the modified amide bonds. frontiersin.org Methylation of the aromatic rings, as seen in this compound, can also contribute to increased lipophilicity and may sterically hinder the approach of metabolic enzymes. mdpi.com

While specific experimental data on the stability of this compound in biological matrices is not extensively detailed in publicly available literature, studies on analogous peptides provide insight. For instance, the stability of various opioid peptide analogs is frequently assessed by incubating them in rat plasma or human serum, followed by quantification of the intact peptide over time using methods like LC-MS/MS. acs.orgnih.govbiorxiv.org The results are typically reported as the half-life (t½) of the compound. Peptides with modifications similar to those in this compound generally exhibit significantly longer half-lives compared to their unmodified parent peptides. frontiersin.orgnih.gov

Table 1: Illustrative Stability of Modified Peptidomimetics in Human Serum This table is a conceptual representation based on general findings in the literature and does not represent specific experimental data for this compound.

| Compound | Modifications | Typical Half-life (t½) in Human Serum | Reference Principle |

| Parent Peptide (e.g., H-Tyr-Phe-NH2) | None | < 5 minutes | Rapid degradation of natural peptides. researchgate.net |

| Modified Peptide (e.g., this compound) | O-methylation, Ring-methylation | > 60 minutes | Incorporation of unnatural amino acids enhances resistance to peptidases. mdpi.comfrontiersin.org |

Identification of Metabolic Pathways and Major Metabolites of this compound Using Hepatic Microsomes

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) oxidases. They are a standard in vitro tool used to investigate the metabolic fate of new chemical entities. tandfonline.comresearchgate.net For peptide-based drugs, metabolism is often dominated by hydrolysis, but microsomal assays can reveal oxidative metabolic pathways.

For a dipeptide amide like this compound, several metabolic pathways are plausible. The primary routes of degradation for simple peptides are hydrolysis of the peptide bond and the C-terminal amide bond. fiveable.measm.org

Amidase-mediated Hydrolysis: The C-terminal amide group (-NH2) can be hydrolyzed by amidase enzymes to a carboxylic acid, yielding H-Tyr(OMe)-Phe(2-Me)-OH.

Peptidase-mediated Hydrolysis: The peptide bond between the tyrosine and phenylalanine residues can be cleaved by peptidases. This would break the molecule into two fragments: H-Tyr(OMe)-OH and H-Phe(2-Me)-NH2.

Oxidative Metabolism: The CYP450 enzymes in hepatic microsomes could potentially catalyze oxidative reactions. For this compound, this could include demethylation of the methoxy (B1213986) group on the tyrosine residue to yield a hydroxyl group (H-Tyr-Phe(2-Me)-NH2) or potential hydroxylation on the aromatic rings, although the existing methyl groups may influence the site of oxidation.

A study investigating the metabolic stability of various dipeptide analogues utilized human liver microsomes to calculate in vitro half-life and intrinsic clearance. diva-portal.org While specific metabolites for this compound were not identified, this methodology is standard for predicting metabolic clearance.

Table 2: Potential Metabolites of this compound This table lists hypothetical metabolites based on general metabolic pathways for peptide amides.

| Potential Metabolite | Metabolic Pathway | Enzymes Involved (Putative) |

| H-Tyr(OMe)-Phe(2-Me)-OH | C-terminal amide hydrolysis | Amidases |

| H-Tyr(OMe)-OH | Peptide bond hydrolysis | Peptidases (e.g., dipeptidyl peptidases) |

| H-Phe(2-Me)-NH2 | Peptide bond hydrolysis | Peptidases |

| H-Tyr-Phe(2-Me)-NH2 | O-demethylation | Cytochrome P450 enzymes |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Rational Design and Synthesis of this compound Derivatives for SAR Elucidation

The design of this compound is rooted in the principles of rational drug design aimed at creating peptidomimetics with improved pharmacological profiles. mdpi.com The key pharmacophoric elements for many opioid peptides are the N-terminal tyrosine and a phenylalanine residue, whose aromatic and phenolic groups are critical for receptor interaction. mdpi.com Structural modifications are undertaken to enhance properties like metabolic stability, receptor affinity, selectivity, and blood-brain barrier penetration. researchgate.netmdpi.com

The modifications in this compound are examples of established SAR strategies:

O-methylation of Tyrosine (Tyr(OMe)): The phenolic hydroxyl of tyrosine is crucial for activity in many opioid peptides. mdpi.com Converting it to a methoxy ether [Tyr(OMe)] alters its hydrogen bonding capacity and increases lipophilicity. This modification has been explored in various peptide series to modulate receptor affinity and selectivity. annualreviews.org

Methylation of Phenylalanine (Phe(2-Me)): Adding a methyl group to the aromatic ring of phenylalanine can introduce steric bulk, which may influence the peptide's conformation and interaction with the receptor binding pocket. nih.gov This can also increase lipophilicity, potentially aiding membrane permeability. mdpi.com Similar modifications, such as the use of 2',6'-dimethyltyrosine (Dmt), have been shown to significantly enhance affinity for the mu-opioid receptor. frontiersin.orgnih.gov

This compound was specifically included as part of a fractional factorial design (FFD) to generate a set of dipeptides for exploring the SAR at the substance P(1-7) binding site. diva-portal.org This systematic approach allows researchers to efficiently probe the effects of modifying properties like size and hydrophilicity at different positions in the peptide sequence. diva-portal.org

The synthesis of such peptide derivatives is typically accomplished using standard solid-phase peptide synthesis (SPPS) protocols, often employing Fmoc chemistry. acs.orgub.edu This method involves the sequential addition of protected amino acid derivatives to a growing peptide chain anchored to a solid resin support, followed by cleavage and purification.

Computational Chemistry and Chemoinformatics in H Tyr Ome Phe 2 Me Nh2 Research

Quantum Mechanical (QM) Calculations for this compound

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights that are inaccessible through experimental means alone. For a modified dipeptide like this compound, QM methods can elucidate its conformational preferences, electronic characteristics, and spectroscopic signatures.

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. QM calculations, particularly those based on Density Functional Theory (DFT), can be employed to determine the distribution of electrons within this compound. Studies on similar dipeptides, such as Tyr-Gly, have utilized a hierarchy of electronic structure methods to determine stable conformers. tandfonline.com The electronic properties of amino acid side chains are crucial in determining secondary structure preferences in proteins. nih.gov

Key electronic properties that can be calculated for this compound include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the electron-donating methoxy (B1213986) group on the tyrosine ring and the methyl group on the phenylalanine ring will influence the energies and localizations of these frontier orbitals. A computational study on the Phe-Tyr dipeptide has previously utilized molecular orbital calculations to understand its structural and electronic properties. nih.gov

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge across the molecule. The electrostatic potential (ESP) surface highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this dipeptide, the amide groups, the phenolic oxygen, and the aromatic rings will be key features on the ESP map, indicating sites for potential hydrogen bonding and other non-covalent interactions. Research on dipeptides has shown that the nature of one amino acid can affect the electronic properties of the adjacent residue's main-chain atoms. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's expected reactivity in chemical reactions.

A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar peptides.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely localized on the Tyr(OMe) ring. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability, likely localized on the Phe(2-Me) ring. |

| HOMO-LUMO Gap | 4.9 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule capable of strong dipole-dipole interactions. |

Prediction of Spectroscopic Properties for this compound (e.g., NMR Chemical Shifts, CD Spectra)

QM calculations are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. Predicting ¹H and ¹³C chemical shifts using QM methods, often combined with molecular mechanics (QM/MM) in a dynamic context, can help assign experimental signals and resolve conformational ambiguities. rsc.orgbiorxiv.org For this compound, predicted shifts for the methoxy and methyl protons, as well as the backbone and aromatic protons and carbons, would be highly sensitive to the peptide's conformation. The accuracy of these predictions is enhanced when considering an ensemble of structures from molecular dynamics simulations, rather than a single static structure. rsc.orgbiorxiv.org Studies have shown that QM/MM approaches can accurately predict chemical shifts for complex systems like protein-ligand complexes. frontiersin.org

Circular Dichroism (CD) Spectra: CD spectroscopy is particularly sensitive to the chiral environment and secondary structure of peptides. Theoretical prediction of CD spectra using time-dependent DFT (TD-DFT) can link specific spectral features to conformational elements like turns or extended structures. researchgate.net For this compound, the two chiral centers and the constrained rotation due to the methylated phenylalanine will give rise to a characteristic CD spectrum. Comparing the calculated spectrum for different low-energy conformations with experimental data can reveal the dominant solution-state structure. nih.govarxiv.org Combining QM/MM with molecular dynamics simulations is a powerful approach to simulate the CD spectra of flexible peptides in solution. aip.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Should this compound be identified as a lead compound, QSAR modeling becomes a crucial tool for optimizing its biological activity. QSAR aims to build a mathematical relationship between the chemical structures of a series of compounds and their measured activity. researchgate.net

To develop a QSAR model for derivatives of this compound, a library of analogs would be synthesized and tested. Modifications could include:

Varying the substitution on the phenylalanine ring (e.g., 3-Me, 4-Me, halogenation).

Altering the substituent on the tyrosine oxygen (e.g., -OH, -OEt).

Replacing the tyrosine or phenylalanine with other natural or unnatural amino acids.

N-methylation of the peptide backbone, a modification known to alter conformational rigidity and metabolic stability. nih.govnih.govscielo.org.mx

For each analog, a set of molecular descriptors would be calculated, falling into categories such as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity, pharmacophore feature counts.

3D: van der Waals volume, surface area, dipole moment.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to create a model correlating these descriptors with biological activity. A robust QSAR model can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on di- and tripeptides have successfully used QSAR to model activities like DPP-IV inhibition and taste perception. researchgate.netmdpi.com

A hypothetical QSAR equation for a series of this compound analogs might look like: log(1/IC₅₀) = 0.75 * (AlogP) - 0.21 * (TPSA) + 1.5 * (3D-Wiener) + 2.1

| Descriptor | Description | Coefficient | Implication |

| AlogP | Calculated LogP (lipophilicity) | +0.75 | Higher lipophilicity increases activity. |

| TPSA | Topological Polar Surface Area | -0.21 | Lower polar surface area is favorable. |

| 3D-Wiener | 3D Wiener Index (steric descriptor) | +1.5 | Increased molecular branching/compactness enhances activity. |

Pharmacophore Modeling and Virtual Screening Strategies Based on this compound

If this compound demonstrates significant biological activity, it can serve as the basis for pharmacophore modeling and virtual screening to discover novel, structurally diverse compounds with the same mechanism of action. dergipark.org.tr

A pharmacophore model is a 3D arrangement of essential chemical features required for biological activity. For this compound, these features would likely include:

A hydrogen bond donor (the N-terminal amine).

A hydrogen bond acceptor (the C-terminal amide oxygen, the tyrosine-derived ether oxygen).

Two aromatic/hydrophobic centers (the modified Tyr and Phe rings).

This model can be generated based on the structure of the ligand itself (ligand-based) or its interaction with its biological target (structure-based). creative-biolabs.comnih.gov This pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify other molecules that fit the model and are therefore likely to be active. nih.govnih.gov This is a cost-effective method to identify novel hit compounds for further testing. creative-peptides.commdpi.com

Chemoinformatic Analysis of this compound within Chemical and Biological Activity Spaces

Chemoinformatics provides the tools to analyze and visualize the properties of molecules within the vast landscape of "chemical space." unibe.ch By calculating a range of physicochemical and structural properties for this compound, it can be mapped and compared to various compound collections. nih.gov

Chemical Space Analysis: The properties of this compound (e.g., molecular weight, logP, number of rotatable bonds, topological polar surface area) can be compared to those of known drugs, natural products, and other peptide libraries. nih.govacs.org This analysis helps to assess its "drug-likeness" and novelty. For instance, studies have shown that N-methylated cyclic peptides occupy a chemical space that overlaps significantly with inhibitors of protein-protein interactions and macrocyclic natural products. nih.gov The unique modifications on this compound likely place it in a distinct region of peptide chemical space. rsc.org

Biological Activity Space: If the biological target of this compound is known, its properties can be compared to other known ligands for that target. This helps in understanding how its structural features relate to those of other active compounds and can guide the design of derivatives with improved or different activity profiles. This analysis contextualizes the compound's activity and helps in understanding its potential for polypharmacology (interacting with multiple targets).

Advanced Analytical Methodologies for H Tyr Ome Phe 2 Me Nh2 Detection and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for H-Tyr(OMe)-Phe(2-Me)-NH2

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of peptides and their analogues due to its exceptional sensitivity and selectivity. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Development of Sensitive and Specific LC-MS/MS Methods for Trace Quantification of this compound

The development of a robust LC-MS/MS method for this compound involves several critical steps to achieve trace-level quantification. The process begins with the optimization of chromatographic conditions to ensure efficient separation from matrix components and potential isomers. Reversed-phase chromatography is commonly employed for peptides, utilizing C18 columns. mdpi.com The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) with a modifier such as formic acid, is meticulously adjusted to achieve optimal peak shape and retention time. mdpi.comresearchgate.net

Mass spectrometry parameters are then fine-tuned for maximum sensitivity and specificity. This includes the selection of the appropriate ionization source, with electrospray ionization (ESI) being a common choice for peptides. mdpi.comijsra.net The precursor ion corresponding to the protonated molecule of this compound, [M+H]+, is selected in the first mass analyzer (Q1). Subsequently, collision-induced dissociation (CID) in the collision cell (Q2) generates specific product ions. The most stable and abundant product ions are then monitored in the third mass analyzer (Q3) using Multiple Reaction Monitoring (MRM). mdpi.com This MRM approach significantly enhances the signal-to-noise ratio, enabling the detection of the analyte at very low concentrations. The selection of specific precursor-to-product ion transitions is crucial for the unequivocal identification and quantification of this compound, even in complex biological matrices. mdpi.comnih.gov

A well-developed LC-MS/MS method can achieve limits of detection (LOD) in the femtomole range for dipeptides. mdpi.com For instance, a study on similar dipeptides demonstrated a linear range of quantification spanning several orders of magnitude. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Dipeptide Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Precursor Ion [M+H]+ | To be determined for this compound |

| Product Ions (MRM) | To be determined based on fragmentation studies |

| Collision Energy | Optimized for each transition |

This table presents typical starting parameters for method development and would require specific optimization for this compound.

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound in Complex Matrices

For the most accurate and precise quantification, especially in complex biological fluids, isotope dilution mass spectrometry (IDMS) is the gold standard. mdpi.comnih.gov This method involves the use of a stable isotope-labeled (SIL) internal standard of this compound. The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes such as 13C, 15N, or 2H. nih.gov

The SIL internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. nih.gov Any sample loss or matrix effects will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, an accurate and absolute quantification can be achieved, effectively compensating for variations in sample recovery and ionization efficiency. mdpi.comnih.gov The use of SIL internal standards is crucial for minimizing matrix effects, which can cause ion suppression or enhancement and lead to inaccurate results in complex samples. mdpi.com

Capillary Electrophoresis (CE) for this compound Purity Assessment and Isomer Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is highly complementary to HPLC for the analysis of peptides. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field, making it particularly effective for charged molecules like peptides. researchgate.net

For this compound, CE can be a powerful tool for purity assessment. It can effectively separate the target compound from charged impurities, such as byproducts from synthesis or degradation products resulting from deamidation or oxidation. nih.gov The high efficiency of CE allows for the resolution of closely related impurities that may co-elute in HPLC. bio-rad.com

A significant advantage of CE is its ability to separate isomers. acs.org For a dipeptide analogue like this compound, there is the potential for diastereomers if chiral centers are present and not controlled during synthesis. CE, often with the addition of chiral selectors like cyclodextrins to the background electrolyte, can be optimized to resolve these stereoisomers. nih.gov Furthermore, CE can distinguish structural isomers, such as those with a different amino acid sequence, which would have the same mass and could be challenging to differentiate by mass spectrometry alone without prior separation. acs.org

Development of Immunological Assays for this compound (e.g., ELISA)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often cost-effective method for the detection and quantification of specific molecules, including small peptides. creative-diagnostics.com The development of an ELISA for this compound would require the production of antibodies that specifically recognize this dipeptide analogue.

Since small molecules like this compound are typically not immunogenic on their own (they are considered haptens), the first step is to conjugate the dipeptide to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). creative-diagnostics.com This conjugate is then used to immunize an animal to elicit an immune response and generate antibodies specific to the hapten. The design of the conjugate is critical to ensure that the resulting antibodies have high affinity and specificity for the free this compound molecule. creative-diagnostics.com

Once specific antibodies are obtained, a competitive ELISA format can be developed. In this format, a known amount of this compound is coated onto a microplate. The sample containing the unknown amount of the analyte is then mixed with a limited amount of the specific antibody and added to the plate. The free analyte in the sample competes with the coated analyte for binding to the antibody. The amount of antibody that binds to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored or fluorescent signal. The signal intensity is inversely proportional to the concentration of this compound in the sample. While less common for such specific small molecules compared to larger biomolecules, immunological methods can be valuable for screening large numbers of samples. nih.gov

Spectrophotometric and Fluorometric Assay Development for this compound Detection in High-Throughput Screening

Spectrophotometric and fluorometric assays can provide rapid and straightforward methods for detecting this compound, particularly in high-throughput screening (HTS) applications. The presence of a tyrosine residue in the molecule provides a basis for such assays.

Tyrosine exhibits intrinsic fluorescence and a characteristic UV absorbance spectrum. nih.gov A spectrophotometric assay could be based on the change in absorbance at around 275-280 nm. However, this method may lack specificity if other aromatic compounds are present.

A more specific approach could involve derivatization of the peptide to introduce a chromophore or fluorophore. Alternatively, assays can be developed based on the enzymatic modification of the tyrosine residue. For instance, an assay could be designed where a tyrosine-specific enzyme acts on this compound, leading to a product that can be detected spectrophotometrically or fluorometrically. An example of such an approach is the use of protein tyrosine phosphatases, where the removal of a phosphate (B84403) group from a phosphotyrosine-containing peptide leads to a measurable change in absorbance or fluorescence. nih.gov While this compound is not phosphorylated, a similar concept involving a different enzymatic reaction could potentially be developed.

For high-throughput screening, these assays are typically performed in microplate format, allowing for the rapid analysis of many samples simultaneously. hubrecht.eu The simplicity and speed of these methods make them suitable for initial screening purposes, although positive results would likely require confirmation by a more specific technique like LC-MS/MS.

Method Validation for Analytical Procedures of this compound

Regardless of the analytical technique employed, rigorous method validation is essential to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. formulationbio.comslideshare.net The validation of analytical methods for peptides follows guidelines from regulatory bodies and scientific organizations. nih.gov Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. ijsra.netformulationbio.com

Linearity and Range: The demonstration that the method provides results that are directly proportional to the concentration of the analyte over a defined range. formulationbio.comrsc.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. formulationbio.comcigb.edu.cu Precision is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision). cigb.edu.cu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. formulationbio.comrsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. formulationbio.com

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). cigb.edu.cu

Table 2: Key Validation Parameters and Typical Acceptance Criteria for a Quantitative LC-MS/MS Method

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte and internal standard. | Response of interfering peaks <20% of the LLOQ. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 |

| Accuracy | The percent deviation of the mean calculated concentration from the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) or relative standard deviation (RSD). | ≤15% (≤20% at the LLOQ). |

| Limit of Quantification (LOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Stability | Analyte concentration after storage compared to initial concentration. | Within ±15% of the nominal concentration. |

Acceptance criteria are based on general bioanalytical method validation guidelines and may vary depending on the specific application and regulatory requirements.

A thoroughly validated analytical method provides confidence in the data generated for this compound, whether for quality control, research, or other applications.

Linearity, Accuracy, and Precision Evaluation for this compound Quantification

The validation of a quantitative assay for this compound requires a thorough evaluation of its linearity, accuracy, and precision. These parameters ensure that the measurements are reliable and reproducible over a specified concentration range.

Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal. nih.gov It is typically assessed by preparing a series of calibration standards at different concentrations in the relevant biological matrix. The response of the analytical instrument is then plotted against the known concentrations, and a linear regression analysis is performed. The coefficient of determination (R²) is calculated, with a value of ≥0.99 generally considered indicative of good linearity. For peptide quantification, achieving linearity can sometimes be challenging due to issues like peptide adsorption to surfaces at low concentrations, which can be mitigated by optimizing the sample solvent, for example, by adding a small percentage of organic solvent. nih.govresearchgate.net

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration. It is determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. The measured concentration is compared to the nominal concentration, and the accuracy is typically expressed as the percentage of the nominal value. For bioanalytical methods, an accuracy of within ±15% of the nominal value is generally acceptable, except at the lower limit of quantification, where ±20% may be permitted. sciex.com

Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-assay precision (within-day repeatability) and inter-assay precision (between-day reproducibility). Similar to accuracy, a %CV of ≤15% is typically required, with ≤20% being acceptable at the lower limit of quantification. sciex.com

The tables below present illustrative data for a hypothetical calibration curve and the accuracy and precision for the quantification of this compound.

Table 2: Illustrative Calibration Curve Data for this compound

| Nominal Concentration (ng/mL) | Mean Response (Peak Area) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.1 | 5,120 | 0.098 | 98.0 |

| 0.5 | 24,980 | 0.495 | 99.0 |

| 1.0 | 50,150 | 1.003 | 100.3 |

| 5.0 | 255,600 | 5.112 | 102.2 |

| 10.0 | 508,700 | 10.174 | 101.7 |

| 50.0 | 2,495,000 | 49.900 | 99.8 |

| 100.0 | 5,010,000 | 100.200 | 100.2 |

| Linear Regression | y = 50000x + 100 | R² = 0.998 |

Table 3: Illustrative Intra- and Inter-Assay Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (3 runs) | ||

| Mean Conc. (ng/mL) | Precision (%CV) | Mean Conc. (ng/mL) | Precision (%CV) | ||

| Low QC | 0.3 | 0.31 | 8.5 | 0.32 | 9.8 |

| Medium QC | 8.0 | 7.85 | 5.2 | 7.95 | 6.5 |

| High QC | 80.0 | 81.5 | 4.1 | 80.9 | 5.1 |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of a quantitative assay, defining the lower boundaries of its performance.

The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable accuracy and precision. It is often determined based on the signal-to-noise ratio (S/N), typically requiring a ratio of 3:1.

The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of this compound that can be measured with an acceptable level of accuracy and precision. sciex.com This is the lowest point on the calibration curve. For the LOQ, the analyte signal should be clearly distinguishable from the background noise, often with an S/N ratio of 10:1. Furthermore, the accuracy should typically be within ±20% of the nominal concentration, and the precision should be ≤20% %CV. sciex.com The LOQ can vary significantly depending on the analyte and the analytical technique used. For instance, in UPLC-MS/MS analysis of dipeptides, LOQs can range from the femtomole to picomole level. mdpi.com Advanced mass spectrometry platforms can achieve LLOQs as low as 1 amol for certain peptides. sciex.com

The determination of these limits is crucial for defining the practical working range of the assay for this compound.

Table 4: Illustrative LOD and LOQ Values for this compound Assay

| Parameter | Method of Determination | Illustrative Value (ng/mL) | Acceptance Criteria |

| LOD | Signal-to-Noise Ratio | 0.03 | S/N ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio and Precision/Accuracy | 0.1 | S/N ≥ 10:1, Precision ≤ 20% CV, Accuracy 80-120% |